2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

193 nm lithography ArF photoresist adhesion promoter

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (also known as 2-hydroxyethyl 5-norbornene-2-carboxylate) is a norbornene-based monomer featuring a bicyclic framework with a hydroxyethyl ester functional group. This compound is primarily utilized as a building block in the synthesis of specialized polymers via ring-opening metathesis polymerization (ROMP) and radical copolymerization, and is particularly valued as an adhesion-promoting comonomer in 193 nm photoresist formulations for advanced semiconductor lithography.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 37503-42-7
Cat. No. B1590195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS37503-42-7
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C(=O)OCCO
InChIInChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2
InChIKeyPHSXOZKMZYKHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 37503-42-7) for Polymer and Photoresist Applications


2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (also known as 2-hydroxyethyl 5-norbornene-2-carboxylate) is a norbornene-based monomer featuring a bicyclic framework with a hydroxyethyl ester functional group . This compound is primarily utilized as a building block in the synthesis of specialized polymers via ring-opening metathesis polymerization (ROMP) and radical copolymerization, and is particularly valued as an adhesion-promoting comonomer in 193 nm photoresist formulations for advanced semiconductor lithography [1]. Its unique combination of a strained cycloolefin core and a hydrophilic hydroxyethyl side chain distinguishes it from simpler norbornene esters and enables tailored material properties.

Why Substituting 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate with Simpler Norbornene Esters Risks Photoresist Failure


Direct substitution of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate with generic norbornene esters (e.g., methyl, ethyl, or t-butyl norbornene carboxylate) is not straightforward in demanding applications like 193 nm photoresists. While these simpler esters can polymerize via ROMP, they lack the specific hydrophilic-hydrophobic balance and hydrogen-bonding capability conferred by the terminal hydroxyl group [1][2]. This hydroxyethyl moiety is critical for achieving adequate adhesion to silicon substrates during lithographic processing; without it, resist patterns are prone to delamination or poor resolution [3]. Furthermore, the compound's specific reactivity profile—including its ability to participate in both ROMP and subsequent crosslinking or functionalization reactions—differs significantly from that of non-hydroxylated analogs, directly impacting copolymer composition, thermal properties, and development behavior [2].

Quantitative Evidence for Selecting 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Over Alternative Norbornene Monomers


Superior Adhesion Promotion in 193 nm Photoresists: 0.12 µm Resolution Achieved

In a direct comparative study of alicyclic polymers for 193 nm single-layer resists, the incorporation of 2-hydroxyethyl 5-norbornene-2-carboxylate (HNC) as an adhesion-promoting comonomer enabled the resolution of 0.12 µm line-and-space (L/S) patterns at an exposure dose of 14 mJ/cm² using an ArF stepper and 2.38 wt% TMAH developer [1]. In contrast, analogous cycloolefin resists lacking this hydroxyethyl-functionalized monomer exhibited poor adhesion and often failed to dissolve properly in the developer, precluding such high-resolution patterning [2].

193 nm lithography ArF photoresist adhesion promoter

Enhanced Hydrophilicity and Substrate Compatibility Versus t-Butyl Norbornene Carboxylate

The presence of a terminal hydroxyl group in 2-hydroxyethyl 5-norbornene-2-carboxylate (HNC) imparts significantly higher hydrophilicity compared to the widely used t-butyl 5-norbornene-2-carboxylate (BNC). While BNC serves as an acid-labile protecting group in chemically amplified resists (releasing isobutylene upon heating to 275°C), it is hydrophobic and contributes to poor substrate adhesion [1]. In contrast, HNC's hydroxyl group enables hydrogen bonding with silicon oxide surfaces, which is explicitly cited as the mechanism for its superior adhesion promotion in 193 nm resist formulations [2].

polymer hydrophilicity contact angle adhesion

Electronic-Grade Purity (≥99.5%) for Semiconductor Fabrication

For semiconductor lithography applications, monomer purity is critical to avoid defects and ensure reproducible polymer properties. While standard commercial grades of 2-hydroxyethyl 5-norbornene-2-carboxylate are typically supplied at ≥98% purity , specialized vendors offer electronic-grade material with purity ≥99.5% [1]. This level of purity is not universally available for all norbornene ester analogs, providing a quantifiable procurement advantage for users requiring ultra-high-purity monomers.

electronic grade monomer high purity semiconductor materials

Solubility Profile Enables Versatile Formulation in Common Organic Solvents

2-Hydroxyethyl 5-norbornene-2-carboxylate exhibits high solubility in a range of common organic solvents, including methanol, ethanol, and dichloromethane [1]. This solubility profile facilitates its incorporation into diverse polymerization and formulation processes. In contrast, some norbornene derivatives with bulky or highly hydrophobic ester groups (e.g., t-butyl or long-chain alkyl esters) show more limited solubility, which can restrict solvent choice and complicate reaction work-up.

monomer solubility polymer synthesis formulation

Optimal Application Scenarios for 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Based on Quantitative Differentiation


193 nm Photoresist Formulation Requiring Sub-0.15 µm Resolution and High Adhesion

This monomer is ideally suited as an adhesion-promoting comonomer in chemically amplified photoresists for ArF excimer laser lithography (193 nm). As demonstrated, polymers incorporating HNC achieve 0.12 µm L/S patterns at 14 mJ/cm² with good adhesion to silicon substrates [1]. This performance is directly attributable to the hydroxyethyl group, which enhances substrate wetting and prevents pattern collapse during development. Users developing next-generation photoresists for advanced semiconductor nodes should prioritize this monomer over non-hydroxylated norbornene esters.

Synthesis of Functionalized Polymers via ROMP for Specialty Coatings and Adhesives

The norbornene double bond undergoes efficient ring-opening metathesis polymerization (ROMP) to yield polymers with controlled molecular weight and narrow dispersity . The pendant hydroxyethyl group remains intact during ROMP, enabling subsequent functionalization (e.g., esterification, crosslinking) or imparting inherent hydrophilicity. This makes HNC a valuable building block for synthesizing tailor-made polymers for coatings, adhesives, and biomaterials where surface properties and post-polymerization modification are critical.

Electronic-Grade Monomer Supply for High-Purity Polymer Synthesis

For applications demanding ultra-low metal contamination—such as dielectric layers, planarization coatings, or advanced packaging materials in semiconductor manufacturing—procurement of electronic-grade HNC (≥99.5% purity) is essential [2]. This grade minimizes the risk of electrical defects and ensures consistent polymerization kinetics. Users should specify electronic-grade material in their procurement specifications to achieve the necessary quality standards.

Copolymerization with Maleic Anhydride for Alicyclic Polymer Backbones

HNC readily undergoes radical copolymerization with maleic anhydride and other norbornene derivatives to form cycloolefin-maleic anhydride (COMA) copolymers [3]. These polymers possess alicyclic backbones that confer high plasma etch resistance and optical transparency at 193 nm, making them preferred matrices for ArF resists. The incorporation of HNC specifically addresses the trade-off between etch resistance and adhesion/dissolution properties, enabling balanced lithographic performance.

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